In-Depth Technical Guide: 3-bromo-N-methylbenzenesulfonamide (CAS Number: 153435-79-1)
In-Depth Technical Guide: 3-bromo-N-methylbenzenesulfonamide (CAS Number: 153435-79-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-methylbenzenesulfonamide, a key building block in the rapidly evolving field of targeted protein degradation. This document details its physicochemical properties, outlines a probable synthetic route, and explores its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). Particular attention is given to its prospective role as a ligand for E3 ubiquitin ligases, a critical component in the PROTAC mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
3-bromo-N-methylbenzenesulfonamide is a specialized organic compound increasingly recognized for its utility as a structural motif in medicinal chemistry.[1] Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This innovative therapeutic modality offers a distinct advantage over traditional inhibitors by targeting proteins for degradation rather than merely blocking their function. The benzenesulfonamide core, present in this compound, is a well-established pharmacophore found in a variety of clinically approved drugs.
Physicochemical Properties
A summary of the key physicochemical properties of 3-bromo-N-methylbenzenesulfonamide is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for laboratory handling, storage, and analytical characterization.
Table 1: Physicochemical Properties of 3-bromo-N-methylbenzenesulfonamide
| Property | Value | Reference(s) |
| CAS Number | 153435-79-1 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [1][2] |
| Molecular Weight | 250.11 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 343.0 ± 44.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature, in a dry, sealed container | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 3-bromo-N-methylbenzenesulfonamide
The synthesis is a nucleophilic substitution reaction at the sulfonyl group.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
3-bromobenzenesulfonyl chloride
-
Methylamine (e.g., 2.0 M solution in THF or aqueous solution)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add the non-nucleophilic base (1.1-1.2 equivalents).
-
Slowly add methylamine (1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-bromo-N-methylbenzenesulfonamide.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not publicly available, researchers can predict the expected chemical shifts and fragmentation patterns based on its structure.
-
Application in Targeted Protein Degradation
The designation of 3-bromo-N-methylbenzenesulfonamide as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.
The PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Potential Role as an E3 Ligase Ligand
While many PROTACs utilize ligands for well-characterized E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in developing ligands for other E3 ligases to expand the scope of targeted protein degradation. Sulfonamide derivatives have been identified as potential ligands for the DCAF (DDB1 and CUL4 associated factor) family of E3 ligases.[] It is plausible that 3-bromo-N-methylbenzenesulfonamide serves as a scaffold for developing ligands that recruit a DCAF E3 ligase. The bromo-substituent provides a convenient handle for further chemical modification, allowing for the attachment of a linker and a ligand for the target protein of interest.
Conclusion
3-bromo-N-methylbenzenesulfonamide is a valuable chemical entity for researchers in the field of targeted protein degradation. Its structure is well-suited for the synthesis of PROTACs, potentially as a novel E3 ligase ligand. While detailed experimental data and specific biological applications are yet to be fully elucidated in publicly accessible literature, the information presented in this guide provides a strong foundation for its use in drug discovery and development. Further research is warranted to explore its potential in targeting specific E3 ligases and developing novel therapeutics for a range of diseases.
